molecular formula C17H15N3O4S B2992676 benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 692733-14-5

benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2992676
CAS No.: 692733-14-5
M. Wt: 357.38
InChI Key: HHELXNGESYXKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound with a unique substitution pattern. Its structure features:

  • A methyl group at position 5 of the triazole, which reduces steric hindrance compared to bulkier substituents.
  • A benzyl ester at position 4, which improves lipophilicity and membrane permeability compared to carboxylic acid derivatives.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole derivatives, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name

benzyl 1-(2-methoxycarbonylthiophen-3-yl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11-14(16(21)24-10-12-6-4-3-5-7-12)18-19-20(11)13-8-9-25-15(13)17(22)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHELXNGESYXKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 692733-14-5) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, structural characteristics, and reported activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O4SC_{17}H_{15}N_{3}O_{4}S, with a molecular weight of 357.38 g/mol. The compound features a triazole ring connected to a benzyl group and a thienyl moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₄S
Molecular Weight357.38 g/mol
Boiling Point550.6 ± 60.0 °C (predicted)
Density1.36 ± 0.1 g/cm³ (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides and carbonyl compounds under controlled conditions. The methodology often includes the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common approach for synthesizing triazole derivatives.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown effectiveness against antibiotic-resistant strains such as MRSA and VRE .

Anticancer Potential

Research suggests that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival . While direct studies on this specific compound may be limited, related triazoles have demonstrated promising results in preclinical models.

Enzyme Inhibition

Some studies have indicated that triazole compounds can act as enzyme inhibitors, particularly in the context of diseases such as Alzheimer's disease. The inhibition of gamma-secretase by structurally related compounds has been observed, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of various triazole derivatives found that compounds with similar structural motifs exhibited MIC values in the low micromolar range against resistant bacterial strains. This compound was included in preliminary screenings, showing promising results.

Case Study 2: Anticancer Activity
In vitro studies conducted on triazole derivatives revealed their ability to inhibit cancer cell lines by inducing apoptosis through caspase activation. Although specific data for this compound is still emerging, the overall class of triazoles has been recognized for its potential in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of the target compound with analogous triazole derivatives:

Compound Name Position 1 Substituent Position 5 Substituent Ester Group Biological Activity (If Reported) Key Reference
Benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate 2-(Methoxycarbonyl)-3-thienyl Methyl Benzyl Not explicitly reported (structural focus) N/A
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate 2-Oxo-2-(phenylamino)ethyl Methyl Ethyl 69.8% inhibition of NCI-H522 lung cancer cells
Ethyl 1-(3-(3-(2-chlorophenyl)-1-ethoxy-1-oxopropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 3-(2-Chlorophenyl)-ethoxycarbonyl Methyl Ethyl 68% growth inhibition (NCI-H522)
3-Fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Chlorophenyl Methyl 3-Fluorobenzyl No activity data (structural analog)
1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chlorophenyl Methyl Carboxylic acid Low antiproliferative activity

Key Observations:

  • Position 1 Substituents: The thienyl group in the target compound introduces sulfur-based electronic effects, contrasting with phenyl (e.g., 4-chlorophenyl in ) or amide-linked (e.g., 2-oxo-2-(phenylamino)ethyl in ) substituents. Thiophene’s aromaticity and lower electronegativity compared to phenyl may enhance π-π stacking or alter binding kinetics .
  • Position 5 Substituents : The methyl group at position 5 is conserved in several analogs. Bulkier substituents here correlate with reduced activity, as seen in , where larger groups decreased antiproliferative effects.
  • Ester vs. Acid : The benzyl ester in the target compound likely improves bioavailability compared to carboxylic acid derivatives (e.g., ), which may suffer from poor membrane permeability .

Q & A

Q. What synthetic methodologies are effective for preparing benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The compound is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A representative protocol involves:

  • Reacting benzyl azide with a functionalized alkyne (e.g., methyl propiolate derivative substituted with a thienyl group).
  • Using CuSO₄·5H₂O and sodium ascorbate as the catalytic system in a 1:1 tert-butanol/water solvent mixture at 60°C for 12–24 hours .
  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) yields the product. Key considerations: Catalyst loading (5–10 mol%), steric effects from the thienyl substituent, and regioselectivity (1,4-disubstituted triazole formation) .

Q. How can the purity and structural identity of this compound be validated?

  • Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity >95% is typical for research-grade material.
  • Structural confirmation :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C5, benzyl group at N1).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺).
  • Single-crystal X-ray diffraction (if crystallized): SHELXL refinement for bond lengths/angles and ORTEP-3 for visualization .

Q. What are the key physicochemical properties (solubility, stability) relevant to in vitro assays?

  • Solubility : Moderately soluble in DMSO (>10 mM), poorly soluble in water (<0.1 mg/mL). Use DMSO stock solutions (≤10% v/v in buffer) for biological assays.
  • Stability : Stable at −20°C under argon for >6 months. Degrades in acidic conditions (pH <3) via ester hydrolysis; monitor by TLC .

Advanced Research Questions

Q. How do electronic effects of the thienyl and methoxycarbonyl groups influence reactivity in downstream derivatization?

The electron-withdrawing methoxycarbonyl group at C2 of the thienyl ring deactivates the triazole core, reducing nucleophilic substitution at C4. However, the thienyl sulfur enhances π-stacking in crystal packing, affecting solubility and solid-state stability. Computational studies (DFT at B3LYP/6-31G*) show:

  • Partial charge distribution: C4 carboxylate (−0.45 e), thienyl S (+0.12 e).
  • Implications: Selective functionalization (e.g., hydrolysis of the benzyl ester) requires alkaline conditions (NaOH/MeOH, 50°C) .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Disorder : The benzyl group often exhibits rotational disorder. Address by refining occupancy ratios (e.g., 50:50 split) in SHELXL .
  • Twinned crystals : Use PLATON’s TwinRotMat to detect twinning and apply HKLF5 format for data integration .
  • Hydrogen bonding : Graph-set analysis (Etter’s rules) reveals C=O···H–N interactions (R²₂(8) motifs) stabilizing the lattice .

Q. How does the compound’s structure-activity relationship (SAR) correlate with antiproliferative activity in cancer cell lines?

  • Substituent effects : The 5-methyl group enhances lipophilicity (logP = 2.8), improving membrane permeability. Replacement with bulkier groups (e.g., norbornane) reduces activity by 30–50% in NCI-H522 lung cancer cells .
  • Mechanistic insights : Triazole derivatives inhibit tubulin polymerization (IC₅₀ = 1.2 µM) by binding to the colchicine site, as shown in molecular docking (AutoDock Vina, PDB: 1SA0) .

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Batch variability : Quantify residual copper (ICP-MS) if CuAAC is used; >10 ppm Cu²⁺ can induce false-positive cytotoxicity .
  • Assay interference : The thienyl group absorbs at 280 nm; use MTT or CellTiter-Glo® assays instead of UV-based methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.